molecular formula C11H19N3O B7505264 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole

2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole

Cat. No.: B7505264
M. Wt: 209.29 g/mol
InChI Key: XXPGESPYMKGVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole, also known as AEO, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. AEO belongs to the class of oxadiazoles and has a five-membered ring containing one nitrogen and two oxygen atoms.

Mechanism of Action

The precise mechanism of action of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various cellular pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. This compound has also been found to reduce the levels of pro-inflammatory cytokines, which may explain its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole in lab experiments is its relatively low toxicity compared to other compounds. Additionally, this compound has been found to be stable under various experimental conditions, making it a reliable research tool. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experimental settings.

Future Directions

There are several future directions for research on 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the precise mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, this compound may have potential as a novel anti-inflammatory agent, and further studies are needed to determine its efficacy in various inflammatory diseases.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its antibacterial, antifungal, and antitumor properties, as well as its neuroprotective and anti-inflammatory effects. While the precise mechanism of action of this compound is not fully understood, it is believed to modulate various cellular pathways to exert its therapeutic effects. Further research is needed to fully elucidate the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole can be achieved through a multistep process involving the reaction of 2-bromoethylamine hydrobromide with ethyl hydrazinecarboxylate, followed by cyclization with triphosgene. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has shown promising results in various scientific research applications. It has been studied for its potential as an antibacterial, antifungal, and antitumor agent. This compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Properties

IUPAC Name

2-(azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-10-12-13-11(15-10)9-14-7-5-3-4-6-8-14/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPGESPYMKGVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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